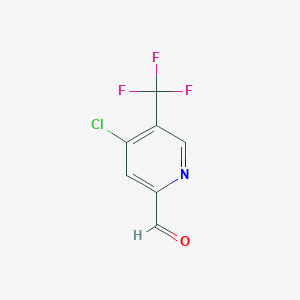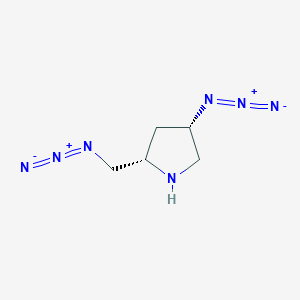![molecular formula C19H17FN2O2 B14186152 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid CAS No. 921211-16-7](/img/structure/B14186152.png)
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-{2-Fluoro-4-[(methyl)amino]phenyl}quinoline-6-carboxylic acid
- 2-{2-Fluoro-4-[(ethyl)amino]phenyl}quinoline-6-carboxylic acid
- 2-{2-Fluoro-4-[(tert-butyl)amino]phenyl}quinoline-6-carboxylic acid
Uniqueness
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-ylamino group and the fluoro substituent can enhance its stability and interaction with biological targets compared to similar compounds.
特性
CAS番号 |
921211-16-7 |
|---|---|
分子式 |
C19H17FN2O2 |
分子量 |
324.3 g/mol |
IUPAC名 |
2-[2-fluoro-4-(propan-2-ylamino)phenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O2/c1-11(2)21-14-5-6-15(16(20)10-14)18-8-3-12-9-13(19(23)24)4-7-17(12)22-18/h3-11,21H,1-2H3,(H,23,24) |
InChIキー |
NQICNGYLFPRSPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
